JNJ-63533054 -

JNJ-63533054

Catalog Number: EVT-270698
CAS Number:
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-63533054 is a synthetic, small-molecule compound developed by Janssen Research & Development as a selective agonist for the orphan G protein-coupled receptor GPR139. [] It is a valuable tool in scientific research for investigating the biological functions and therapeutic potential of GPR139. This compound demonstrates high selectivity for GPR139 and exhibits good brain penetration, making it suitable for in vivo studies. [, ] JNJ-63533054 has been instrumental in elucidating the role of GPR139 in various physiological processes and its potential as a therapeutic target for neurological and psychiatric disorders.

Future Directions
  • Conducting further research on the interaction between GPR139 and melanocortin receptors. This interaction might be relevant for understanding the role of GPR139 in energy homeostasis and other physiological processes. []

L-Tryptophan (L-Trp)

  • Compound Description: L-Tryptophan is an essential amino acid, meaning it is not produced by the human body and must be obtained through diet. It plays a role in protein synthesis and serves as a precursor for serotonin, a neurotransmitter involved in mood regulation.
  • Relevance: L-Tryptophan, along with L-Phenylalanine, was identified as an endogenous agonist of GPR139, the same receptor targeted by JNJ-63533054. This suggests a potential overlap in their biological effects, particularly in the context of mood regulation and addiction-related behaviors.

L-Phenylalanine (L-Phe)

  • Compound Description: Similar to L-Tryptophan, L-Phenylalanine is an essential amino acid involved in protein synthesis. It also serves as a precursor for dopamine, norepinephrine, and epinephrine, neurotransmitters playing critical roles in mood, motivation, and the brain's reward system.
  • Relevance: L-Phenylalanine shares the characteristic of being an endogenous agonist of GPR139 alongside L-Tryptophan and JNJ-63533054. This reinforces the potential connection between GPR139 activation, amino acid levels, and the modulation of mood-related behaviors that are also influenced by JNJ-63533054.

TC-09311

  • Compound Description: TC-09311 is a small-molecule GPR139 agonist.
  • Relevance: Like JNJ-63533054, TC-09311 directly activates GPR139, indicating a similar mechanism of action. This makes it a valuable tool for comparative studies investigating the effects of different GPR139 agonists and further elucidating the receptor's function.

Adrenocorticotropic Hormone (ACTH)

  • Compound Description: ACTH is a peptide hormone produced in the pituitary gland that stimulates the production of cortisol, a steroid hormone involved in stress response.
  • Relevance: While initial research suggested ACTH might activate GPR139, further studies, including those investigating JNJ-63533054, refuted this claim. Although ACTH does not directly interact with GPR139 like JNJ-63533054, it highlights the complexity of the endocrine system and the need to rule out potential off-target effects when studying novel compounds.
  • Compound Description: α-MSH and β-MSH are peptide hormones involved in diverse physiological processes, including pigmentation, appetite regulation, and energy balance.
  • Relevance: Initial research suggesting potential activation of GPR139 by α-MSH and β-MSH was refuted by further investigation, similar to ACTH. Although not directly interacting with GPR139 like JNJ-63533054, these hormones emphasize the importance of rigorous testing and validation when investigating novel drug targets and potential off-target interactions.
Source and Classification
  • Source: JNJ-63533054 was developed by Janssen Pharmaceuticals and has been characterized in various studies for its pharmacological properties.
  • Classification: It is classified as a synthetic organic compound, with a specific focus on its role as a GPR139 agonist. The International Union of Pure and Applied Chemistry (IUPAC) name for JNJ-63533054 is 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, and it is cataloged under several databases including PubChem (CID 2548547) and ChEMBL (CHEMBL3633720) .
Synthesis Analysis

The synthesis of JNJ-63533054 involves several key steps that include the formation of the core benzamide structure along with the introduction of specific functional groups. While detailed synthetic routes are often proprietary, general methods can be outlined based on available literature.

  1. Starting Materials: The synthesis typically begins with commercially available aromatic compounds that can be modified through standard organic reactions such as amination, acylation, and chlorination.
  2. Key Reactions:
    • Amination: Introduction of the amino group via nucleophilic substitution.
    • Acylation: Formation of the benzamide linkage through acyl chloride or anhydride intermediates.
    • Chlorination: The introduction of chlorine at the 3-position on the aromatic ring can be achieved through electrophilic aromatic substitution.
  3. Purification: The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Molecular Structure Analysis

The molecular structure of JNJ-63533054 can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:

  • Molecular Formula: C_{14}H_{16}ClN_{2}O_{2}
  • Molecular Weight: Approximately 280.74 g/mol
  • Structural Characteristics:
    • The compound features a phenethylamine backbone, which is crucial for its interaction with GPR139.
    • The presence of a chlorine atom enhances lipophilicity, aiding in blood-brain barrier penetration.

The three-dimensional conformation allows for optimal binding to the GPR139 receptor, which is essential for its agonistic activity .

Chemical Reactions Analysis

JNJ-63533054 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Binding Interactions: As an agonist, it binds selectively to GPR139, activating downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that JNJ-63533054 undergoes metabolic transformations primarily in the liver, where it may be subject to oxidation and conjugation reactions.
  3. Stability Studies: Chemical stability assessments show that it maintains integrity under physiological conditions, which is critical for its therapeutic potential.
Mechanism of Action

The mechanism of action of JNJ-63533054 centers around its role as a selective agonist for GPR139:

  • Receptor Activation: Upon binding to GPR139, JNJ-63533054 induces conformational changes that activate intracellular signaling cascades, notably involving phospholipase C and subsequent calcium mobilization.
  • Functional Outcomes: This activation has been linked to various physiological effects such as modulation of neurotransmitter release and potential impacts on mood regulation and appetite control .
Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-63533054 are critical for understanding its behavior in biological systems:

  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in aqueous solutions, facilitating oral bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
  • Log P Value: Indicates favorable lipophilicity, which supports its ability to cross biological membranes .
Applications

JNJ-63533054 has several scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying GPR139 function in various animal models, particularly concerning neuropsychiatric disorders.
  2. Drug Development: Its properties make it a candidate for developing new therapies aimed at conditions such as depression or obesity by modulating neurotransmitter systems influenced by GPR139.
  3. Biochemical Assays: Utilized in assays to screen for other potential ligands targeting GPR139 or related receptors .
Introduction to GPR139 & JNJ-63533054 in Neuromodulation Research

Historical Context of GPR139 as an Orphan GPCR in CNS Pathways

GPR139 remained a class A orphan GPCR for nearly two decades after its initial identification in the human genome in 2002 [7] [8]. Its classification as an orphan receptor stemmed from the absence of confirmed endogenous ligands and unclear physiological functions, despite conserved expression across vertebrate species (human, mouse, rat, zebrafish) suggesting fundamental neurobiological roles [5] [7]. The receptor’s breakthrough deorphanization occurred in 2015 when independent research groups identified the essential aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as endogenous agonists. These ligands activated GPR139 with EC₅₀ values ranging from 30–320 μM, concentrations physiologically relevant in mammalian brains [1] [8].

Controversy emerged when adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) were proposed as alternative endogenous activators [1]. However, subsequent calcium mobilization studies by Nepomuceno et al. (2018) demonstrated that neither ACTH nor α-MSH activated GPR139 at physiologically relevant concentrations (<1 μM), reinforcing L-Trp and L-Phe as the primary endogenous ligands [1] [7]. GPR139’s signal transduction is primarily mediated through Gαq/11 coupling, triggering phospholipase Cβ (PLCβ) activation, inositol trisphosphate (IP₃) production, and intracellular calcium release [2] [8]. This pathway positions GPR139 as a modulator of neuronal excitability and synaptic plasticity within discrete CNS circuits.

Table 1: Key Endogenous Ligand Candidates for GPR139LigandReported EC₅₀ (μM)Physiological RelevanceConfirmation Status
L-Tryptophan220 [8], 30–300 [1]Precursor to serotonin; blood-brain barrier transportConfirmed by multiple groups
L-Phenylalanine320 [8], 30–300 [1]Precursor to dopamine/norepinephrineConfirmed by multiple groups
ACTH>1,000 [1]Stress-related peptide hormoneInactive at physiological concentrations
α-MSH>1,000 [1]Appetite/satiety regulationInactive at physiological concentrations

Discovery of JNJ-63533054 as a Selective Agonist: From HTS to Lead Optimization

JNJ-63533054 (chemical name: 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide) emerged from a focused screen of glycine benzamide analogs designed to target peptide-binding GPCRs [3] [4]. Initial high-throughput screening (HTS) campaigns identified weak GPR139 activators, which were optimized through systematic structure-activity relationship (SAR) studies. Critical modifications included:

  • Introduction of a chiral (S)-1-phenylethylamine moiety enhancing receptor binding pocket complementarity
  • A meta-chloro substituent on the benzamide ring boosting potency by 20-fold
  • Optimization of the glycine linker length balancing conformational flexibility and metabolic stability [4]

JNJ-63533054 exhibits nanomolar potency at human GPR139 (EC₅₀ = 16 nM in calcium mobilization assays), with comparable activity at rodent orthologs (rat EC₅₀ = 63 nM; mouse EC₅₀ = 28 nM) [1] [3]. Saturation binding studies using [³H]-JNJ-63533054 revealed a single high-affinity binding site (Kd = 10 nM) in recombinant cell membranes expressing human GPR139, confirming direct receptor engagement [3].

Table 2: Pharmacological Profile of JNJ-63533054 Across SpeciesParameterHuman GPR139Rat GPR139Mouse GPR139
Functional EC₅₀ (Calcium Mobilization)16 nM63 nM28 nM
Radioligand Binding Kd10 nM32 nM23 nM
Bmax (Receptor Density)26 pmol/mg8.5 pmol/mg6.2 pmol/mg

The compound’s selectivity profile is exceptional, showing no significant activity (>10 μM EC₅₀) against a panel of 50 GPCRs, ion channels, and transporters, including the closest homolog GPR142 [1] [4]. Its pharmacokinetic properties enable CNS engagement: oral administration (5 mg/kg) in rats achieves brain concentrations of ~1 μM (Cmax = 317 ng/mL) with a brain-to-plasma ratio of 1.2, indicating free blood-brain barrier passage [3].

GPR139 Expression Patterns: Habenular-Limbic Circuitry & Neuroendocrine Interfaces

GPR139 exhibits a highly restricted expression pattern within phylogenetically conserved brain regions, as demonstrated by mRNA quantification, antibody staining in wild-type versus knockout tissues, and β-galactosidase reporter mapping in GPR139-/- mice [1] [2] [5]. The highest density occurs in the medial habenula (MHb), a nucleus modulating aversive states, reward processing, and stress responses through projections to the interpeduncular nucleus (IPN) and raphe nuclei [1] [6].

Key expression loci include:

  • Habenular Complex: Differential expression in medial (high) versus lateral (low) subdivisions [2]
  • Striatopallidal Pathways: Moderate expression in dorsal striatum regulating motor coordination [5] [10]
  • Hypothalamic Nuclei: Paraventricular (PVN) and arcuate nuclei implicating GPR139 in neuroendocrine control [1] [7]
  • Pituitary Gland: Suggests potential roles in hormone secretion or feedback loops [2]
Table 3: Comparative CNS Expression of GPR139 mRNABrain RegionHumanRatMouse
Medial HabenulaHighHighHigh
Dorsal StriatumModerateHighHigh
HypothalamusModerateModerateModerate
Hippocampus (CA1)LowDetectedNot detected
Prefrontal CortexNot detectedLowLow

This neuroanatomical distribution positions GPR139 to modulate behaviors through habenular-limbic circuitry. The MHb receives inputs from the limbic septum and basal ganglia, while its outputs influence serotonergic (raphe) and dopaminergic (VTA) nuclei [5] [6]. Notably, GPR139 co-localizes with μ-opioid receptors (MOR) in habenulomesencephalic projections, forming a potential heteroreceptor complex that modulates opioid signaling efficacy [6] [9]. Functional studies show JNJ-63533054 administration (10–30 mg/kg p.o.) does not alter basal dopamine or serotonin levels in the nucleus accumbens or prefrontal cortex, suggesting nuanced neuromodulatory roles rather than direct monoaminergic regulation [1].

Properties

Product Name

JNJ-63533054

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ 63533054; JNJ63533054; JNJ-63533054.

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.